molecular formula C13H14N2OS B12936800 {[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-41-8

{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile

Cat. No.: B12936800
CAS No.: 61021-41-8
M. Wt: 246.33 g/mol
InChI Key: VSHFYMPPOOCZIV-UHFFFAOYSA-N
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Description

2-((1-(2-Methoxyethyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features an indole core structure substituted with a methoxyethyl group and a thioacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-methoxyethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.

    Thioacetonitrile Addition:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(2-Methoxyethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2-methoxyethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core structure allows it to bind to various biological targets, potentially modulating their activity. The methoxyethyl and thioacetonitrile groups can further influence its binding affinity and specificity.

Comparison with Similar Compounds

    2-((1-(2-Hydroxyethyl)-1H-indol-3-yl)thio)acetonitrile: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    2-((1-(2-Ethoxyethyl)-1H-indol-3-yl)thio)acetonitrile: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness: 2-((1-(2-Methoxyethyl)-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.

Biological Activity

The compound {[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile is a derivative of indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H14N2OS\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{OS}

This structure indicates the presence of an indole moiety linked to a sulfanyl group and an acetonitrile functional group. The methoxyethyl substituent is expected to influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. A study on similar compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some related indole compounds was reported as low as 0.98 μg/mL against MRSA .

CompoundTarget OrganismMIC (μg/mL)
Indole AS. aureus0.98
Indole BM. tuberculosis1.50
Indole CCandida albicans2.00

Anticancer Activity

Research has indicated that indole derivatives exhibit antiproliferative effects on various cancer cell lines. For instance, compounds similar to this compound showed preferential suppression of rapidly dividing cancer cells compared to non-tumor cells .

Cell LineCompoundIC50 (μM)
A549 (Lung Cancer)Indole D5.0
HeLa (Cervical)Indole E3.5
MCF-7 (Breast)Indole F4.0

The biological activity of indole derivatives can often be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. For instance, some studies have indicated that indoles can act as inhibitors of cellular processes by modulating protein interactions and enzymatic activities .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several indole derivatives, including those structurally similar to this compound. The results indicated that these compounds could inhibit biofilm formation in Staphylococcus aureus, showcasing their potential in treating infections caused by resistant strains .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various indole compounds on cancer cell lines using MTT assays. The results showed that certain derivatives exhibited significant cytotoxicity at micromolar concentrations, highlighting their potential as anticancer agents .

Properties

CAS No.

61021-41-8

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]sulfanylacetonitrile

InChI

InChI=1S/C13H14N2OS/c1-16-8-7-15-10-13(17-9-6-14)11-4-2-3-5-12(11)15/h2-5,10H,7-9H2,1H3

InChI Key

VSHFYMPPOOCZIV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)SCC#N

Origin of Product

United States

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